1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide 1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1172392-64-1
VCID: VC11931822
InChI: InChI=1S/C11H12N4O2S/c1-12-9(16)7-4-6-18-11(7)13-10(17)8-3-5-15(2)14-8/h3-6H,1-2H3,(H,12,16)(H,13,17)
SMILES: CNC(=O)C1=C(SC=C1)NC(=O)C2=NN(C=C2)C
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol

1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide

CAS No.: 1172392-64-1

Cat. No.: VC11931822

Molecular Formula: C11H12N4O2S

Molecular Weight: 264.31 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide - 1172392-64-1

Specification

CAS No. 1172392-64-1
Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
IUPAC Name 1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C11H12N4O2S/c1-12-9(16)7-4-6-18-11(7)13-10(17)8-3-5-15(2)14-8/h3-6H,1-2H3,(H,12,16)(H,13,17)
Standard InChI Key AZRWVEWXZAAHAZ-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(SC=C1)NC(=O)C2=NN(C=C2)C
Canonical SMILES CNC(=O)C1=C(SC=C1)NC(=O)C2=NN(C=C2)C

Introduction

Chemical Characteristics

Structural Analysis and Nomenclature

The IUPAC name 1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide delineates its core structure: a pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with a carboxamide linker. This linker connects to a thiophene ring bearing a methylcarbamoyl group at the 3-position. The SMILES notation CNC(=O)C1=C(SC=C1)NC(=O)C2=NN(C=C2)C provides a machine-readable representation, highlighting the thiophene (C1=C(SC=C1)) and pyrazole (C2=NN(C=C2)C) systems.

PropertyValue
Molecular FormulaC11H12N4O2SC_{11}H_{12}N_{4}O_{2}S
Molecular Weight264.31 g/mol
CAS Number1172392-64-1
PubChem CID25843657

Spectroscopic and Computational Descriptors

The standard InChI key AZRWVEWXZAAHAZ-UHFFFAOYSA-N facilitates database searches, while the computed InChI string confirms stereochemical neutrality. Quantum mechanical calculations predict a planar geometry for the pyrazole-thiophene core, with the methylcarbamoyl group introducing steric bulk that may influence receptor binding .

Synthesis Pathways

Methodological Overview

Synthesis typically proceeds via multi-step condensation reactions. A common route involves:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with β-keto esters.

  • Carboxamide Coupling: Reaction of the pyrazole-carboxylic acid with amines using coupling agents like EDCI/HOBt.

  • Thiophene Functionalization: Introduction of the methylcarbamoyl group via nucleophilic acyl substitution on a pre-functionalized thiophene intermediate .

Key Reaction Steps

In a representative protocol, 1-methyl-1H-pyrazole-3-carboxylic acid is activated as an acyl chloride and reacted with 3-amino-2-(methylcarbamoyl)thiophene. The reaction proceeds under inert conditions at 0–5°C, yielding the target compound after purification via column chromatography.

Biological and Pharmacological Profile

Antimicrobial Activities

Pyrazole-carboxamides exhibit broad-spectrum antimicrobial properties. While direct data for this compound remains limited, structural analogs like fluxapyroxad (a fungicidal pyrazole-carboxamide) demonstrate potent activity against Botrytis cinerea and Fusarium spp. via inhibition of mitochondrial complex II . The thiophene moiety may enhance membrane permeability, as evidenced by enhanced bioavailability in related molecules .

Neurological Applications

Phenotypic screening of similar compounds identified MAO-B inhibition as a key mechanism. For example, HT-0411 (a 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide) enhances CREB activation and improves memory retention in rodent models at IC50 values of 29–56 nM for MAO-B . Although untested, the structural similarity of 1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide suggests potential nootropic effects warranting further study.

Pharmacokinetic Properties

Absorption and Metabolism

In silico predictions using SwissADME indicate moderate gastrointestinal absorption (LogP = 2.1) and high plasma protein binding (>90%). The compound is likely metabolized via hepatic CYP3A4-mediated oxidation of the thiophene ring, followed by glucuronidation of primary metabolites.

Toxicity Considerations

Pyrazole-carboxamides generally exhibit low acute toxicity (LD50 > 2,000 mg/kg in rats), but chronic exposure risks include hepatotoxicity and enzyme inhibition. Structural alerts such as the carbamoyl group necessitate thorough off-target profiling .

Applications and Prospects

Therapeutic Uses

Pending further validation, this compound could address unmet needs in:

  • Oncology: As a dual FLT3/CDK inhibitor for AML.

  • Neurodegeneration: Potentiating CREB-mediated synaptic plasticity in Alzheimer’s disease .

Agricultural Implications

The structural resemblance to fluxapyroxad positions it as a candidate fungicide, particularly against resistant fungal strains . Field trials would clarify efficacy under real-world conditions.

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